molecular formula C11H22N2O3 B2366572 Tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate CAS No. 1381946-91-3

Tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate

Cat. No. B2366572
CAS RN: 1381946-91-3
M. Wt: 230.308
InChI Key: ZBEPNWDUNCVGNX-UHFFFAOYSA-N
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Description

Tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate is a derivative of piperazine featuring a tert-butyl group and a hydroxymethyl group . Piperazine derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis.


Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves multi-step reactions starting from various piperazine precursors. For instance, lithium aluminium hydride was added to a solution of L-TERT-butyl 2-methyl (2R)-piperazine-1, 2-dicarboxylate in THF .


Molecular Structure Analysis

The molecular structures of tert-butyl piperazine-1-carboxylate derivatives have been elucidated using single-crystal X-ray diffraction analysis . For example, the structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was found to be linear with an extended conformation.


Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, making them valuable intermediates. For instance, the organocatalyst 1-(2-hydroxyethyl)-piperazine was identified to promote direct C (sp2)-H arylation of unactivated arenes.


Physical And Chemical Properties Analysis

Tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate has a molecular weight of 216.28 g/mol . It is a derivative of piperazine featuring a tert-butyl group and a hydroxymethyl group .

Scientific Research Applications

Synthesis and Structural Modifications

  • Synthesis of Key Intermediates : Tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate derivatives have been synthesized as key intermediates for various compounds. For example, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is synthesized as an intermediate for Rho–kinase inhibitor K-115, showcasing its utility in the production of pharmacologically active compounds (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

  • Modification in Catalysis : Modifications of 1,4-diazepane derivatives have been explored to tune their reactivity in catalytic processes. For instance, manganese(III) complexes of 1,4-diazepane-based ligands have been studied for their role in olefin epoxidation reactions, showing the versatility of these compounds in fine-tuning catalytic processes (Sankaralingam & Palaniandavar, 2014).

Development of Novel Molecules

  • Dipeptidomimetic Synthesis : Research has been conducted on the synthesis of trisubstituted 1,4-diazepin-3-one-based dipeptidomimetics. These compounds serve as novel molecular scaffolds that can replicate biologically relevant topologies, highlighting their potential in drug development and peptide research (Weitz, Pellegrini, Mierke, & Chorev, 1997).

  • SPECT Imaging Agent Development : Tert-butyl derivatives of 1,4-diazepanes have been synthesized for potential use as SPECT imaging agents. These compounds show affinity for diazepam-insensitive benzodiazepine receptors, indicating their relevance in the field of medical imaging (He et al., 1994).

  • Liquid Crystalline Compounds : The addition of tert-butyl diazoacetates to cyclopentenes under specific catalysis has led to the development of novel liquid crystalline compounds containing bicyclo[3.1.0]hexane core units. This demonstrates the use of tert-butyl derivatives in the field of materials science (Kozhushkov et al., 2004).

Enantiomerically Pure Compounds

  • Preparation of Enantiomerically Pure Compounds : Techniques like chiral supercritical fluid chromatography have been employed to isolate enantiomerically pure variants of tert-butyl 3-hydroxyazepane-1-carboxylate. This is crucial for synthesizing specific enantiomers for research and pharmaceutical applications (Carry, Brohan, Perron, & Bardouillet, 2013).

Safety and Hazards

The safety data sheet for similar compounds suggests avoiding dust formation, ingestion, and inhalation . It also recommends using personal protective equipment and taking precautionary measures against static discharges .

properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-5-12-7-9(13)8-14/h9,12,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEPNWDUNCVGNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate

CAS RN

1381946-91-3
Record name tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate
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